molecular formula C9H12FN3 B2754371 N-(2-fluorocyclopentyl)pyrimidin-2-amine CAS No. 2201693-55-0

N-(2-fluorocyclopentyl)pyrimidin-2-amine

Cat. No.: B2754371
CAS No.: 2201693-55-0
M. Wt: 181.214
InChI Key: FTBJEDSOKRNLOR-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of N-(2-fluorocyclopentyl)pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps:

    Ring Closure: The initial step involves the formation of the pyrimidine ring through cyclization reactions.

    Aromatization: This step ensures the aromatic nature of the pyrimidine ring.

    Fluorination: Introduction of the fluorine atom into the cyclopentyl ring is achieved using selective fluorination techniques.

    Amine Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-(2-fluorocyclopentyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-fluorocyclopentyl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

N-(2-fluorocyclopentyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:

    2-aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.

    5-fluoro-2-aminopyrimidine: Used in various medicinal applications due to its unique fluorine substitution.

    N-phenylpyrimidin-2-amine: Studied for its anti-inflammatory properties.

The uniqueness of this compound lies in its specific fluorine substitution on the cyclopentyl ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(2-fluorocyclopentyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9/h2,5-8H,1,3-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBJEDSOKRNLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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